N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and benzene rings, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization.
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Preparation of Intermediates
Furan-3-yl Intermediate: This can be synthesized via the cyclization of 1,4-diketones in the presence of an acid catalyst.
Thiophene-2-yl Intermediate: This is often prepared through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfur sources under acidic conditions.
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Coupling Reaction
- The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired biaryl structure.
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Functionalization
- The biaryl compound is then functionalized with a sulfonamide group through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.
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Reduction
- Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
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Substitution
- The trifluoromethylbenzene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, FeCl3
Major Products
Oxidation: Epoxides, sulfoxides
Reduction: Amines
Substitution: Nitro, halo derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, potentially useful in designing inhibitors for enzymes like carbonic anhydrase.
Biological Probes: The compound can be used as a fluorescent probe due to its conjugated system, aiding in biological imaging and diagnostics.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic rings facilitate π-π stacking interactions with nucleic acids and proteins, affecting their function.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes like carbonic anhydrase and proteases.
Receptors: Binding to G-protein coupled receptors (GPCRs), modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide: shares similarities with other sulfonamide-containing compounds like sulfanilamide and sulfamethoxazole, which are well-known antibiotics.
Thiophene and Furan Derivatives: Compounds like thiophene-2-carboxylic acid and furan-2-carboxaldehyde, which also exhibit diverse biological activities.
Uniqueness
- The combination of furan, thiophene, and trifluoromethylbenzene in a single molecule is unique, providing a distinct electronic and steric environment that can lead to novel biological and chemical properties.
- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S2/c17-16(18,19)13-2-1-3-15(7-13)25(21,22)20-8-14-6-12(10-24-14)11-4-5-23-9-11/h1-7,9-10,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIYYUNDTGPILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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